5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-methoxy-3-methyl-4-(4-nitrophenyl)sulfanyl-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-16(24-15-10-8-14(9-11-15)20(21)22)17(23-2)19(18-12)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUJPKINUFWKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the phenyl group: This step involves the reaction of the pyrazole intermediate with a phenyl halide in the presence of a base, such as potassium carbonate, to form the phenyl-substituted pyrazole.
Attachment of the nitrophenylsulfanyl group: This can be accomplished by reacting the phenyl-substituted pyrazole with 4-nitrobenzenethiol in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the desired product.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Methyl iodide, sodium methoxide
Major Products Formed
Oxidation: Formation of 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazole
Reduction: Formation of 5-methoxy-3-methyl-4
Biological Activity
5-Methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole is . The presence of methoxy, nitro, and phenyl groups in its structure suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone, which achieved 76% inhibition at 1 µM .
Antioxidant Properties
Molecular docking studies suggest that this compound exhibits excellent antioxidant properties. The presence of nitro groups enhances its reactivity and potential for scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems .
Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Compounds similar to 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole have shown activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The structural modifications in these compounds, particularly the incorporation of aliphatic amides or piperidine moieties, were found to enhance their antimicrobial activities .
The biological activities of pyrazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some pyrazoles act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.
- Modulation of Cytokine Production : These compounds can influence the signaling pathways that regulate cytokine production, leading to decreased inflammation .
- Antioxidant Mechanisms : The ability to scavenge free radicals and inhibit lipid peroxidation contributes to their antioxidant effects, protecting cells from oxidative damage .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Study A : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. The most potent compound exhibited over 80% inhibition of TNF-α at low concentrations .
- Study B : Another study explored the antimicrobial properties of various pyrazole derivatives against clinical isolates. One compound showed significant activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Pyrazole derivatives, including 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole, have shown significant activity against various multidrug-resistant pathogens.
Case Study: Antimicrobial Evaluation
In vitro evaluations demonstrated that several pyrazole derivatives exhibited remarkable antimicrobial properties. For example, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action is believed to involve inhibition of biofilm formation, which is crucial for bacterial virulence.
Anticancer Properties
The pyrazole framework is recognized for its anticancer potential. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing that certain modifications on the pyrazole ring significantly enhance activity against breast and lung cancer cells. The structure–activity relationship (SAR) indicated that specific substituents could improve selectivity and potency .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented, with several studies indicating their efficacy in reducing inflammation markers.
Case Study: Inflammatory Response Modulation
Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This effect was particularly notable in models of rheumatoid arthritis, where these compounds reduced inflammation markers such as TNF-alpha and IL-6 .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole.
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Nitro Group | Increases antibacterial potency |
| Sulfanyl Linkage | Critical for interaction with target enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-nitrophenylsulfanyl group distinguishes the target compound from analogues with different substituents:
- 5-Methoxy-3-methyl-4-(1-methylethyl)-1-phenyl-1H-pyrazole (): Replacing the sulfanyl group with an isopropyl substituent reduces electron-withdrawing effects, likely increasing lipophilicity but decreasing polarity. This could enhance membrane permeability but reduce aqueous solubility compared to the target compound .
- 5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (): The sulfanyl group here is part of a methylthioether linkage with a dichlorophenyl group.
Table 1: Substituent Effects on Key Properties
| Compound | Substituent at Position 4 | Electron Effect | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Compound | 4-nitrophenylsulfanyl | Strongly withdrawing | Moderate |
| 5-Methoxy-3-methyl-4-(isopropyl)... | Isopropyl | Weakly donating | High |
| 5-Chloro-4-[(2,4-dichlorophenyl)S... | (2,4-dichlorophenyl)sulfanylmethyl | Moderately withdrawing | Very high |
Table 2: Antimicrobial Activity of Selected Analogues
Crystallographic and Spectroscopic Analysis
The SHELX software suite () is widely used for resolving crystal structures of pyrazole derivatives, such as the dioxane-solvated pyrazole in . The target compound’s nitro and sulfanyl groups may promote intermolecular interactions (e.g., π-π stacking, hydrogen bonding) similar to those observed in 4-nitrophenyl sulfonates () .
Q & A
Q. What are the common synthetic routes for preparing 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole?
Answer: The synthesis typically involves multi-step protocols:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine to form the pyrazole core. Substituents like methoxy and methyl groups are introduced via nucleophilic substitution or alkylation .
- Sulfanyl Group Incorporation : Thiolation using phosphorus oxychloride (POCl₃) or microwave-assisted reactions with 4-nitrothiophenol derivatives under controlled conditions (e.g., DMF solvent, ice cooling) .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization from dichloromethane yields pure crystals .
Q. How is the molecular structure of this compound confirmed experimentally?
Answer: X-ray crystallography is the gold standard:
- Data Collection : Single-crystal diffraction (Mo/Kα radiation) resolves bond lengths, angles, and torsion angles. For example, dihedral angles between the pyrazole ring and substituents (e.g., 27.4°–87.7° for nitrophenyl groups) confirm steric and electronic effects .
- Refinement Tools : SHELXL refines atomic positions, while Mercury CSD visualizes packing patterns and hydrogen bonds (e.g., weak C–H⋯O/N interactions stabilizing crystal layers) .
Q. What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR : H and C NMR identify substituents (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.5 ppm) .
- FTIR : Stretching frequencies for C=S (1050–1250 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C–O (1260 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 396.08) .
Advanced Research Questions
Q. How can computational methods complement experimental data in understanding this compound’s reactivity?
Answer:
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G(d)) to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and compare with crystallographic data .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize bioactivity trends .
Q. What strategies resolve contradictions in crystallographic data, such as variable dihedral angles?
Answer:
Q. How can synthetic yields be optimized for large-scale preparation?
Answer:
Q. What methodologies validate the compound’s potential bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
